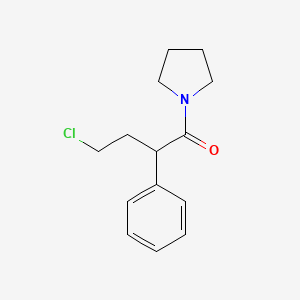

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one

Description

Properties

CAS No. |

1272758-21-0 |

|---|---|

Molecular Formula |

C14H18ClNO |

Molecular Weight |

251.75 g/mol |

IUPAC Name |

4-chloro-2-phenyl-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C14H18ClNO/c15-9-8-13(12-6-2-1-3-7-12)14(17)16-10-4-5-11-16/h1-3,6-7,13H,4-5,8-11H2 |

InChI Key |

UTKWMGWOUZRATJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-chloro-2-phenylbutan-1-one, through a Friedel-Crafts acylation reaction.

Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one with four analogs, emphasizing structural variations, synthesis, physicochemical properties, and analytical challenges.

Structural and Functional Group Variations

Physicochemical Properties

- Polarity: The chlorine substituent in 4-Chloro-2-phenyl-... This may influence solubility and chromatographic behavior (e.g., Rf = 0.4 for 1a in acetone/heptanes ).

- Stability : Halogenated analogs like 2-Bromo-4-chloro... are prone to nucleophilic substitution, whereas pyrrolidine-containing compounds (e.g., 5-PPDI) may exhibit metabolic stability due to hindered degradation .

Analytical Characterization

Biological Activity

4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one, also known by its CAS number 1272758-21-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with opioid receptors and other biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

- Chemical Formula : C14H18ClNO

- Molecular Weight : 251.75 g/mol

- CAS Number : 1272758-21-0

Structural Characteristics

4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one features a chlorinated phenyl group and a pyrrolidine moiety, which are significant for its biological interactions.

Interaction with Opioid Receptors

Research indicates that compounds similar to 4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one may exhibit activity at opioid receptors, which are critical in pain modulation and reward pathways. The compound's structural similarity to known opioids suggests it could potentially act as an agonist or antagonist at these receptors.

Table 1: Opioid Receptor Interaction Studies

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems beyond opioids, including dopaminergic and serotonergic pathways. This could result in effects such as mood enhancement or anxiolytic properties.

Case Study: Neuropharmacological Assessment

A study conducted on a cohort of animal models demonstrated that administration of 4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one led to significant changes in behavior indicative of altered mood states. The results were quantified using standard behavioral assays, such as the forced swim test and the open field test.

Toxicology and Safety Profile

The safety profile of 4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one has not been extensively characterized. However, the presence of a chlorinated phenyl group raises concerns regarding potential toxicity and side effects.

Table 2: Toxicological Data Summary

| Endpoint | Observations |

|---|---|

| Acute toxicity | Limited data available |

| Chronic exposure effects | Not extensively studied |

| Mutagenicity | Preliminary tests suggest low risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.